
An In-depth Technical Guide to N-
Benzylidenemethylamine (CAS 622-29-7)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Benzylidenemethylamine

Cat. No.: B1583782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Benzylidenemethylamine, with a CAS number of 622-29-7, is an organic compound

classified as an imine, specifically a Schiff base. It is formed from the condensation of

benzaldehyde and methylamine. This compound serves as a valuable intermediate in organic

synthesis and is a subject of interest for its potential biological activities. Its chemical structure

features a carbon-nitrogen double bond (C=N), which is characteristic of imines and is central

to its reactivity. This guide provides a comprehensive overview of the physicochemical

properties, synthesis, spectroscopic characterization, and reactivity of N-
Benzylidenemethylamine.

Physicochemical Properties
A summary of the key physicochemical properties of N-Benzylidenemethylamine is presented

in the table below. These properties are essential for its handling, storage, and application in

various chemical reactions.
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Property Value Reference

CAS Number 622-29-7 [1][2][3][4]

Molecular Formula C₈H₉N [2][3][4]

Molecular Weight 119.16 g/mol [1][4]

Appearance Clear, colorless to yellow liquid [2]

Boiling Point 75-80 °C at 18 mmHg [1]

Density 0.967 g/mL at 25 °C [1]

Refractive Index (n²⁰/D) 1.552 [1]

SMILES C\N=C\c1ccccc1

InChI
1S/C8H9N/c1-9-7-8-5-3-2-4-6-

8/h2-7H,1H3/b9-7+

InChIKey
HXTGGPKOEKKUQO-

VQHVLOKHSA-N

Synthesis of N-Benzylidenemethylamine
The most common and efficient method for the synthesis of N-Benzylidenemethylamine is the

direct condensation of benzaldehyde with methylamine.[5] This reaction is a classic example of

imine formation and proceeds with high yield.

Experimental Protocol: Synthesis
Materials:

Benzaldehyde

Anhydrous monomethylamine

Toluene

Anhydrous magnesium sulfate or sodium sulfate (drying agent)
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Stirring apparatus

Cooling bath (ice-water)

Procedure:[5]

A solution of benzaldehyde (1 equivalent) in toluene is prepared in a round-bottom flask

equipped with a stirrer and a gas inlet tube.

The flask is cooled to 0 °C using an ice-water bath.

Anhydrous monomethylamine (approximately 1-1.5 equivalents) is introduced below the

surface of the stirred benzaldehyde solution.

The rate of addition of methylamine is controlled to maintain the reaction temperature

between 25-30 °C.

After the addition is complete (typically around 45 minutes), the reaction mixture is stirred for

an additional period to ensure completion.

The organic phase is separated from the aqueous layer.

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the

drying agent is subsequently removed by filtration.

The solvent (toluene) is removed from the filtrate under reduced pressure (rotary

evaporation).

The residual oil is purified by vacuum distillation to afford N-Benzylidenemethylamine.
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Synthesis of N-Benzylidenemethylamine.

Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-
Benzylidenemethylamine. The expected data from ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.1-8.3 Singlet 1H Imine proton (-CH=N-)

~7.7-7.8 Multiplet 2H
Aromatic protons

(ortho to -CH=N)

~7.3-7.5 Multiplet 3H

Aromatic protons

(meta and para to -

CH=N)

~3.5 Singlet 3H
Methyl protons (-N-

CH₃)

Note: Predicted chemical shifts are based on typical values for similar structures and may vary

slightly depending on the solvent and experimental conditions.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ, ppm) Assignment

~162 Imine carbon (-CH=N-)

~136 Aromatic carbon (ipso to -CH=N)

~130 Aromatic carbon (para to -CH=N)

~129 Aromatic carbons (ortho to -CH=N)

~128 Aromatic carbons (meta to -CH=N)

~48 Methyl carbon (-N-CH₃)

Note: Predicted chemical shifts are based on typical values for similar structures and may vary

slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2940 Medium Aliphatic C-H stretch (methyl)

~1645 Strong C=N stretch (imine)

~1590, 1490, 1450 Medium-Strong Aromatic C=C stretches

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

119 High [M]⁺ (Molecular ion)

118 High [M-H]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

77 Medium [C₆H₅]⁺ (Phenyl cation)

Note: Fragmentation patterns are predicted based on typical fragmentation of N-benzylamines.
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Experimental Protocols for Characterization
NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of N-Benzylidenemethylamine in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), or

use the residual solvent peak for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm

for ¹³C).

Data Acquisition (¹H NMR):

Spectrometer: 300 MHz or higher field strength

Pulse Program: Standard single-pulse sequence

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Acquisition Time: 2-4 seconds

Data Acquisition (¹³C NMR):

Spectrometer: 75 MHz or higher field strength

Pulse Program: Proton-decoupled single-pulse sequence

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay: 2-5 seconds

IR Spectroscopy
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Sample Preparation:

As N-Benzylidenemethylamine is a liquid, a neat spectrum can be obtained.

Place one drop of the liquid between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin film.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

Scan Range: 4000-400 cm⁻¹

Number of Scans: 16-32

Resolution: 4 cm⁻¹

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of N-Benzylidenemethylamine (approximately 1 mg/mL) in a

volatile organic solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40-400

Reactivity and Stability
N-Benzylidenemethylamine is a relatively stable compound under normal conditions.

However, the imine functionality imparts specific reactivity.
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Hydrolysis: The C=N bond is susceptible to hydrolysis, particularly under acidic conditions,

which will revert the imine back to benzaldehyde and methylamine.[6][7][8][9][10] This

reaction is an equilibrium process and can be driven to completion by the presence of

excess water.[9]

Reduction: The imine can be readily reduced to the corresponding secondary amine, N-

methylbenzylamine, using various reducing agents such as sodium borohydride (NaBH₄) or

catalytic hydrogenation (e.g., H₂/Pd-C).[11]

Nucleophilic Addition: The carbon atom of the C=N bond is electrophilic and can be attacked

by nucleophiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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